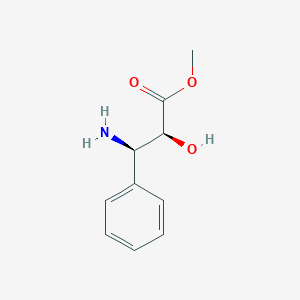

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Descripción

(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral amino acid derivative characterized by its stereochemistry and functional group arrangement. The compound features a phenyl group at the 3-position, an amino group at the same carbon, and a hydroxyl group at the 2-position, all attached to a methyl propanoate backbone. Its stereochemistry (2S,3R) is critical for interactions in biological systems, influencing binding affinity, metabolic stability, and pharmacological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and enzymatic pathways .

Propiedades

IUPAC Name |

methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231098 | |

| Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322407-45-4 | |

| Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322407-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Amino Group

The amino group is commonly protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. The protection is typically achieved by reacting the free amino acid or its derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine.

Reaction conditions: Room temperature to 40°C, in solvents like dry acetonitrile or dichloromethane.

Outcome: Formation of (2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate with high diastereomeric purity (dr = 100:0) and yields around 79% reported in related syntheses.

Hydroxyl Group Considerations

The hydroxyl group at C2 is generally retained without protection in many synthetic routes to preserve stereochemistry. However, in some protocols, it may be temporarily protected (e.g., as a benzyl ether) to prevent unwanted side reactions during esterification or other transformations.

Esterification

The methyl ester is introduced by esterification of the carboxylic acid group, often using methanol in the presence of acid catalysts or via direct methylation methods.

Typical conditions: Reaction with methanol under acidic or neutral conditions, sometimes using coupling agents or catalysts to improve yield.

Industrial scale: Continuous flow reactors and automated systems optimize reaction time and purity.

Purification and Isolation

Purification is commonly performed by column chromatography using silica gel with ethyl acetate/hexane gradients to achieve >85% purity. High-performance liquid chromatography (HPLC) is used to confirm purity (>95%) and stereochemical integrity.

Alternative Synthetic Routes

A patented process describes a multi-step synthesis starting from (2R,3S)-3-phenylisoserine hydrochloride, involving:

Esterification to form ethyl ester.

Protection of amino and hydroxyl groups (e.g., tert-butoxycarbonyl and benzyl groups).

De-esterification using aqueous base solutions (LiOH, NaOH, KOH) at 0–35°C.

This method emphasizes the use of inexpensive, non-hazardous reagents and mild conditions to improve yield and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Amino group protection | Boc₂O, DIPEA or triethylamine, RT–40°C | Protect amino group | High diastereomeric purity |

| 2 | Hydroxyl group handling | Optional benzylation: NaH, benzyl bromide, 0–35°C | Protect hydroxyl group (optional) | Preserves stereochemistry |

| 3 | Esterification | Methanol, acid catalyst or coupling agents | Form methyl ester | Industrial scale uses flow reactors |

| 4 | Deprotection (if needed) | Acidic conditions (e.g., TFA in DCM) | Remove Boc group selectively | Mild conditions preserve ester and hydroxyl |

| 5 | Purification | Silica gel chromatography, HPLC | Isolate pure compound | Purity >85–95% |

Analytical Confirmation of Stereochemistry and Purity

NMR Spectroscopy : Proton and carbon NMR confirm stereochemistry via coupling constants and chemical shifts (e.g., Boc carbonyl at ~165 ppm).

Mass Spectrometry : FAB-MS or ESI-MS confirms molecular weight consistent with C15H21NO5.

HPLC : Reverse-phase chromatography assesses purity and detects diastereomeric impurities.

Research Findings and Industrial Relevance

The Boc protection strategy is widely accepted for its ease of introduction and removal under mild acidic conditions, which is crucial for multi-step syntheses involving sensitive functional groups.

Industrial processes favor mild reaction conditions and scalable methods such as continuous flow reactors to enhance yield and reduce impurities.

The stereoselective synthesis ensures the compound’s utility as a chiral building block in pharmaceuticals and peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate serves as a crucial building block in organic synthesis. It participates in various chemical reactions including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to form primary amines.

- Substitution : The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

This versatility makes it valuable for synthesizing more complex molecules and fine chemicals.

Biology

The compound is under investigation for its biological activity, particularly its interactions with biomolecules. Notable studies include:

- Enzyme Inhibition : Research indicates that it exhibits inhibitory properties towards enzymes such as D-amino acid transaminase and L-amino acid transaminase, which are critical in amino acid metabolism. This inhibition can influence cellular processes and may lead to therapeutic applications in metabolic disorders.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Drug Development : It acts as a precursor for various pharmaceuticals. Its unique structural properties allow for modifications that can lead to the development of novel drugs targeting specific biological pathways.

Industry

The compound finds applications in the production of fine chemicals and pharmaceuticals:

- Intermediate in Synthesis : It is utilized as an intermediate in the synthesis of other chemical entities, enhancing production efficiency and product diversity in industrial settings.

Case Study 1: Enzyme Inhibition

A study conducted by researchers demonstrated that this compound effectively inhibits D-amino acid transaminase. This inhibition was linked to changes in amino acid metabolism in cellular models, suggesting potential therapeutic benefits in conditions characterized by disrupted amino acid homeostasis.

Case Study 2: Synthesis of Drug Precursors

In another investigation, this compound was employed as a key intermediate in the synthesis of a new class of antihypertensive agents. The study highlighted the compound's role in facilitating the formation of chiral centers necessary for drug efficacy.

Mecanismo De Acción

The mechanism of action of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl and amino groups play a crucial role in these interactions, allowing the compound to modulate biological pathways and exert its effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The uniqueness of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate becomes evident when compared to structurally related compounds. Below is a detailed analysis organized by stereochemistry, substituent effects, and functional group variations.

Stereoisomeric Comparisons

Compounds with identical molecular formulas but differing in stereochemistry exhibit distinct biological and chemical properties.

Key Insight : The (2S,3R) configuration of the target compound optimizes hydrogen bonding with biological targets, such as enzymes or receptors, compared to stereoisomers like (2R,3S), which may exhibit reduced affinity .

Substituent Effects on the Phenyl Ring

Variations in phenyl ring substituents significantly alter electronic properties, lipophilicity, and bioactivity.

Key Insight : The absence of substituents on the phenyl ring in the target compound reduces steric hindrance, making it more versatile in binding to diverse biological targets compared to halogenated analogs .

Functional Group Variations

Functional groups influence solubility, stability, and intermolecular interactions.

Key Insight: The hydroxyl and amino groups in the target compound enable dual hydrogen-bonding interactions, a feature absent in derivatives like methylsulfonyl or dimethylamino analogs, which rely on single interaction sites .

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects pharmacokinetics and synthetic utility.

Key Insight : The methyl ester in the target compound strikes a balance between metabolic stability and synthetic accessibility, unlike bulkier esters that complicate pharmacokinetics .

Actividad Biológica

(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, also known by its CAS number 322407-45-4, is a chiral compound with significant biological activity. Its molecular formula is C10H13NO3, and it has garnered attention in various fields including medicinal chemistry and biochemistry due to its interactions with biomolecules and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methyl ester, an amino group, and a hydroxyl group attached to a phenyl-substituted propanoate backbone. The stereochemistry indicated by (2S,3R) is crucial for its biological activity, affecting its reactivity and interactions with enzymes and receptors.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 322407-45-4 |

| Stereochemistry | (2S,3R) |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory properties towards specific enzymes involved in amino acid metabolism:

- D-amino acid transaminase (DAT)

- L-amino acid transaminase (LAT)

These enzymes play critical roles in the metabolism of amino acids, and their inhibition can influence various cellular processes, potentially leading to therapeutic effects in conditions where amino acid metabolism is disrupted.

Antibacterial Properties

Studies have shown that this compound may possess antibacterial properties against certain strains of bacteria, notably Staphylococcus aureus , a Gram-positive bacterium associated with numerous infections. The mechanism behind this activity may involve the compound's ability to disrupt bacterial metabolic pathways.

The biological activity of this compound can be attributed to its interactions with molecular targets:

- Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with enzymes.

- Electrostatic Interactions : These interactions can modulate enzyme activity and influence metabolic pathways.

This compound's unique stereochemical configuration enhances its specificity in binding to target molecules, making it a valuable candidate for further research.

Study on Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits DAT and LAT. The findings suggested that the compound could serve as a lead for developing new inhibitors targeting these enzymes, which are implicated in various metabolic disorders .

Antibacterial Activity Assessment

Another research effort focused on evaluating the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at certain concentrations, suggesting potential as an antibacterial agent.

Q & A

Q. Table 1. Key Stability Parameters

| Condition | Degradation Pathway | Analytical Method | Reference |

|---|---|---|---|

| Acidic (pH 2) | Ester hydrolysis | HPLC-UV (210 nm) | |

| Oxidative (HO) | Phenyl ring oxidation | LC-HRMS | |

| Thermal (60°C) | Racemization | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.